An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4-Trinitrotoluene
An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4-Trinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-trinitrotoluene (2,3,4-TNT). The information is curated for researchers and scientists, with a focus on quantitative data, experimental protocols, and logical workflows.
Chemical and Physical Properties
2,3,4-Trinitrotoluene is one of the six constitutional isomers of trinitrotoluene. While less common than the well-studied 2,4,6-trinitrotoluene (B92697), its distinct properties are of interest in various chemical and research contexts.
| Property | Value |
| IUPAC Name | 1-methyl-2,3,4-trinitrobenzene |
| CAS Number | 602-29-9[1] |
| Molecular Formula | C₇H₅N₃O₆[1] |
| Molecular Weight | 227.13 g/mol [1] |
| Appearance | Solid, likely pale yellow crystals |
| Melting Point | 112 °C[2] |
| Boiling Point | Decomposes/Explodes at high temperatures |
| Density | Data not readily available |
| Vapor Pressure | Data not readily available |
| Solubility | Sparingly soluble in water; soluble in acetone (B3395972), benzene, and other organic solvents. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2,3,4-trinitrotoluene are crucial for its study. The following protocols are based on established procedures for the synthesis and characterization of trinitrotoluene isomers.
The synthesis of 2,3,4-trinitrotoluene is typically achieved through the nitration of an appropriate dinitrotoluene precursor, most commonly 3,4-dinitrotoluene (B24868).
Protocol: Nitration of 3,4-Dinitrotoluene
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (oleum, 20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Nitric Acid: Slowly add fuming nitric acid (98-100%) to the cooled oleum (B3057394) with continuous stirring, ensuring the temperature does not exceed 10 °C. This creates the mixed acid nitrating agent.
-
Addition of 3,4-Dinitrotoluene: Once the nitrating mixture is prepared and cooled, slowly add solid 3,4-dinitrotoluene in small portions. Maintain the reaction temperature between 25-30 °C.
-
Reaction: After the addition is complete, slowly raise the temperature to 80-90 °C and hold for 2-3 hours with vigorous stirring.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude 2,3,4-trinitrotoluene will precipitate.
-
Purification: Filter the solid product and wash thoroughly with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of TNT isomers.[2][3][4]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile). A typical starting point is a 50:50 (v/v) mixture of water and methanol.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.[5]
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including TNT isomers.[6][7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetone or chloroform (B151607).[6]
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (likely in the range of 2.5-2.8 ppm) and two doublets in the aromatic region (approximately 7.5-8.5 ppm) for the two aromatic protons.[8]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon (around 15-20 ppm) and six distinct signals for the aromatic carbons, with those bonded to nitro groups being significantly downfield (in the range of 120-155 ppm).[9]
2.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate from a solution.
-
Expected Peaks: The FTIR spectrum of 2,3,4-trinitrotoluene is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹).
-
Aliphatic C-H stretching of the methyl group (around 2850-2960 cm⁻¹).
-
Asymmetric and symmetric stretching of the nitro groups (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
Aromatic C=C stretching (around 1400-1600 cm⁻¹).
-
2.2.5. Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a material, such as melting point and decomposition temperature.[10][11][12]
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum or gold pans. For energetic materials, hermetically sealed pans are often used.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Procedure: A small, accurately weighed sample (1-5 mg) is placed in a sample pan and heated over a defined temperature range (e.g., from room temperature to 300 °C). The heat flow to or from the sample is measured relative to a reference pan. The resulting thermogram will show an endothermic peak corresponding to the melting point (around 112 °C for 2,3,4-TNT) and a subsequent sharp exothermic peak indicating decomposition.
Mandatory Visualizations
Caption: Synthesis pathway for 2,3,4-Trinitrotoluene.
Caption: General analytical workflow for 2,3,4-TNT.
References
- 1. 2,3,4-Trinitrotoluene | C7H5N3O6 | CID 11763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 3. BASELINE SEPARATION OF 2,4,6-TRINITROTOLUENE (TNT) AND ITS BIOTRANSFORMATION PRODUCTS USING HPLC: PRECAUTIONS FOR ANALYTES LOSS [eeer.org]
- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dl.astm.org [dl.astm.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
